

A Comparative Analysis of Experimental and Calculated Thermophysical Properties of Isopropylcyclobutane

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Compound of Interest

Compound Name: Isopropylcyclobutane

Cat. No.: B031417

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For researchers, scientists, and professionals in drug development, a precise understanding of the thermophysical properties of chemical compounds is paramount. This guide provides a direct comparison of experimentally determined and computationally calculated thermophysical data for **isopropylcyclobutane**, a saturated monocyclic hydrocarbon. The data presented herein is essential for process design, reaction modeling, and safety assessments.

Data Summary

The following tables present a compilation of experimental and calculated thermophysical properties for **isopropylcyclobutane**. Experimental data is sourced from the National Institute of Standards and Technology (NIST) / Thermodynamics Research Center (TRC) Web Thermo Tables (WTT), which provides critically evaluated data.[1][2][3][4][5] Calculated properties are derived from computational chemistry methods as provided by Cheméo.[6]

Table 1: Density of **Isopropylcyclobutane** (Liquid)

Temperature (K)	Experimental Density (g/cm ³)[1]
166.76	Not specified
298.15	Not specified
554.00	Not specified

Note: Specific density values at these temperatures were not readily available in the public search results. The NIST/TRC Web Thermo Tables indicate the availability of 3 experimental data points within this temperature range.

Table 2: Viscosity of **Isopropylcyclobutane** (Liquid)

Temperature (K)	Experimental Viscosity (Pa·s)[1]
270.00 - 550.00	Data available within this range

Note: Specific viscosity values were not provided in the summarized search results but are noted as available within the specified temperature range in the NIST/TRC database.

Table 3: Heat Capacity of **Isopropylcyclobutane** (Liquid in equilibrium with Gas)

Temperature (K)	Experimental Heat Capacity (J/mol·K)[1]
166.76 - 540.00	Data available within this range

Note: Specific heat capacity values were not provided in the summarized search results but are indicated as available within this temperature range in the NIST/TRC database.

Table 4: Calculated Thermophysical Properties of **Isopropylcyclobutane**

Property	Calculated Value	Unit	Source
Ideal Gas Heat Capacity (Cp, gas)	Data available	J/mol·K	Cheméo[6]
Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$)	-126.45	kJ/mol	Joback Calculated Property[6]
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	30.87	kJ/mol	Joback Calculated Property[6]
Critical Temperature (Tc)	Not specified	K	Joback Calculated Property[6]
Critical Pressure (Pc)	3352.86	kPa	Joback Calculated Property[6]
Dynamic Viscosity (η)	Data available	Pa·s	Cheméo[6]

Experimental Protocols

The experimental data cited in this guide are based on established methodologies for determining the thermophysical properties of liquids. While the specific instrumental details for the **isopropylcyclobutane** measurements were not detailed in the provided search results, the following are general descriptions of the standard experimental protocols employed for such measurements.

Density Measurement: The density of liquids is commonly determined using techniques such as pycnometry or vibrating tube densitometry.[7][8]

- **Pycnometry:** This gravimetric method involves precisely weighing a container of a known volume (a pycnometer) when empty, when filled with a reference substance (like water), and when filled with the sample liquid.[7][8] The density is then calculated from the mass of the liquid and the calibrated volume of the pycnometer. Temperature control is crucial for accurate measurements.[7]
- **Vibrating Tube Densitometry:** This method utilizes a U-shaped tube that is electronically excited to vibrate at its natural frequency.[7] When the tube is filled with the sample liquid,

the total mass of the tube changes, which in turn alters its resonant frequency. The density of the liquid is then determined from the change in frequency.

Viscosity Measurement: The resistance of a fluid to flow, its viscosity, is typically measured using various types of viscometers.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

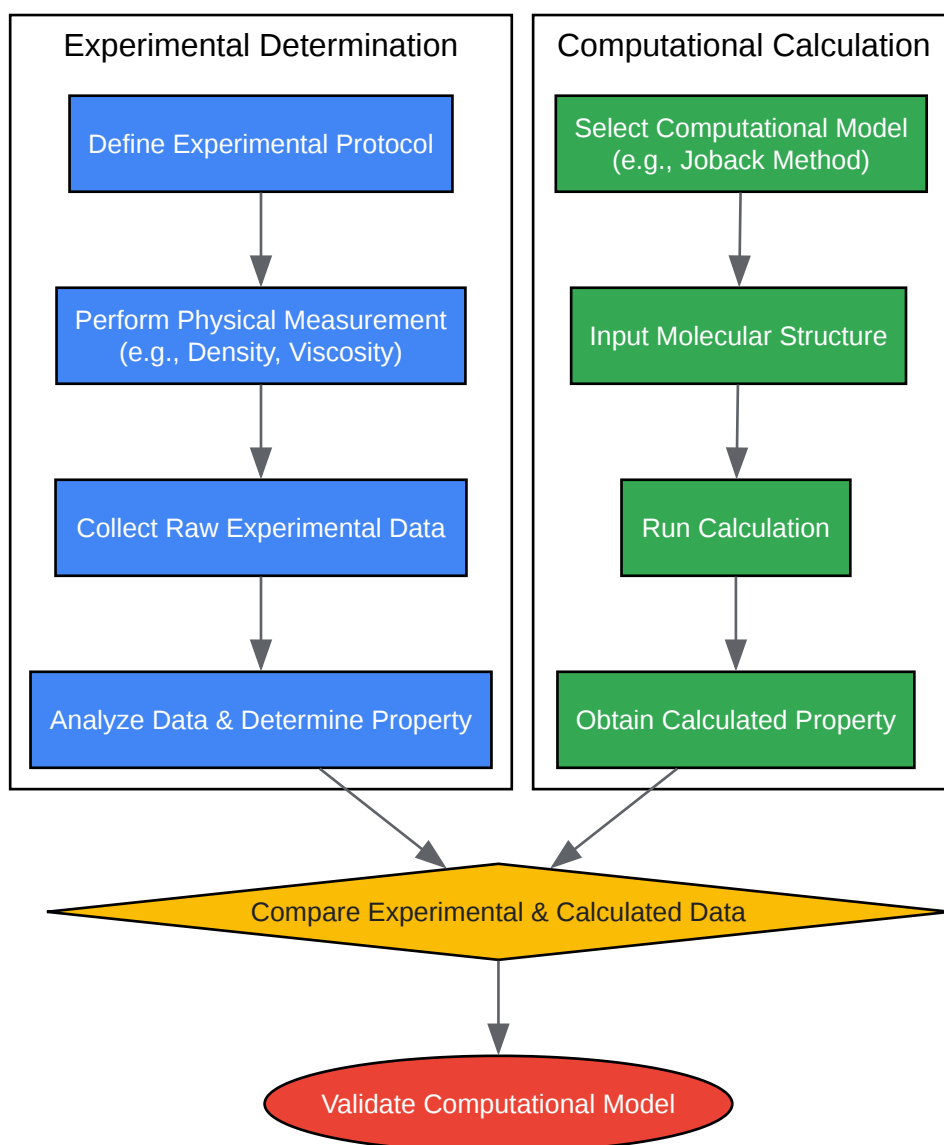
- **Capillary Viscometers:** These instruments measure the time it takes for a known volume of liquid to flow through a capillary tube of a specific diameter and length under a given pressure.[\[9\]](#)[\[11\]](#) The viscosity is then calculated using the Hagen-Poiseuille equation.
- **Rotational Viscometers:** This method measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity.[\[10\]](#)[\[12\]](#) The viscosity is proportional to the measured torque.
- **Falling Sphere Viscometers:** In this technique, the viscosity is determined by measuring the terminal velocity of a sphere of known size and density falling through the liquid under the influence of gravity.[\[9\]](#)[\[12\]](#)

Heat Capacity Measurement: The heat capacity of a liquid, its ability to absorb heat, is determined using calorimetry.[\[13\]](#)[\[14\]](#)

- **Adiabatic Calorimetry:** In this method, a known amount of heat is supplied to a thermally isolated sample, and the resulting temperature change is measured. The heat capacity is calculated from the amount of heat added and the temperature rise.
- **Differential Scanning Calorimetry (DSC):** DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[\[15\]](#) This technique can be used to determine the heat capacity of a substance over a range of temperatures.[\[15\]](#)

Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and calculated thermophysical properties, a fundamental process in chemical engineering and materials science.



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Figure 1. Workflow for comparing experimental and calculated thermophysical properties.

Objective Comparison

The comparison between experimental and calculated thermophysical properties serves a dual purpose. Firstly, experimental data provides the benchmark for the "ground truth" of a substance's behavior under specific conditions. These values are crucial for applications requiring high accuracy.

Secondly, calculated properties, while often less accurate than experimental measurements, offer significant advantages in terms of speed and cost. Computational methods, such as the Joback method, can predict a wide range of properties from the molecular structure alone, which is invaluable in the early stages of research and development when experimental data may be scarce.

The discrepancies between the experimental and calculated values for **isopropylcyclobutane** highlight the importance of model validation. By comparing the calculated data with the critically evaluated experimental data from sources like NIST, researchers can assess the accuracy of the computational models for this class of compounds. This validation process is essential for refining predictive models and ensuring their reliability for screening new compounds and for process optimization. For drug development professionals, this comparative approach can aid in the selection of solvents and in the design of purification processes.

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